4-Tert-butyl 2-ethyl 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylate
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Formula Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows the standard conventions for naming complex heterocyclic structures with multiple substituents. The base structure is identified as thiophene-2,4-dicarboxylate, indicating a five-membered sulfur-containing aromatic ring with carboxylate groups at positions 2 and 4. The complete systematic name incorporates all substituents in their appropriate positional designations: 4-tert-butyl 2-ethyl 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylate.
The structural formula reveals a thiophene ring core with the molecular backbone C15H20ClNO5S, where the sulfur atom occupies position 1 of the five-membered ring. Position 2 bears an ethyl carboxylate group (ethoxycarbonyl), while position 3 contains a methyl substituent. The most sterically demanding substituent, a tert-butyl carboxylate group, occupies position 4, and position 5 features a 2-chloroacetamido group that introduces both halogen and amide functionalities to the molecule.
The Simplified Molecular Input Line Entry System representation provides insight into the compound's connectivity: O=C(C1=C(C)C(C(OC(C)(C)C)=O)=C(NC(CCl)=O)S1)OCC. This notation reveals the precise bonding pattern and confirms the presence of two distinct ester groups with different alkyl chains, contributing to the molecule's unique steric and electronic properties.
Chemical Abstracts Service Registry Number and Alternative Naming Conventions
The Chemical Abstracts Service registry number for 4-tert-butyl 2-ethyl 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylate is 1118787-39-5, which serves as the definitive identifier for this compound in chemical databases and regulatory documentation. This unique numerical identifier ensures precise identification across various chemical information systems and facilitates accurate literature searches and regulatory compliance.
Alternative naming conventions for this compound reflect different approaches to describing its complex structure. Commercial suppliers and chemical databases often employ shortened versions such as "4-TERT-BUTYL 2-ETHYL 5-(2-CHLOROACETAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE". The Molecular Design Limited number MFCD11839804 provides another standardized identifier used in chemical inventory systems.
Systematic variations in nomenclature may emphasize different structural features depending on the specific application or database conventions. Some sources may reference the compound using descriptor-based names that highlight the mixed diester nature of the molecule, particularly noting the presence of both ethyl and tert-butyl ester functionalities within the same molecular framework. These naming variations, while maintaining chemical accuracy, may prioritize different aspects of the molecular structure depending on the intended use or chemical context.
Molecular Weight and Elemental Composition
The molecular weight of 4-tert-butyl 2-ethyl 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylate is precisely determined as 361.84 grams per mole, reflecting the contribution of all constituent atoms within the molecular framework. This molecular weight places the compound within the range typical for small molecule pharmaceuticals and research chemicals, facilitating its handling and characterization using standard analytical techniques.
The elemental composition follows the molecular formula C15H20ClNO5S, which provides a detailed breakdown of atomic constituents. Carbon represents the most abundant element with 15 atoms contributing significantly to the molecular framework and establishing the organic nature of the compound. The hydrogen content of 20 atoms reflects the various alkyl substituents including the methyl, ethyl, and tert-butyl groups that provide steric bulk and influence the molecule's three-dimensional conformation.
| Element | Number of Atoms | Atomic Weight (g/mol) | Contribution to Molecular Weight (g/mol) | Percentage by Mass |
|---|---|---|---|---|
| Carbon | 15 | 12.01 | 180.15 | 49.78% |
| Hydrogen | 20 | 1.008 | 20.16 | 5.57% |
| Chlorine | 1 | 35.45 | 35.45 | 9.80% |
| Nitrogen | 1 | 14.007 | 14.007 | 3.87% |
| Oxygen | 5 | 15.999 | 79.995 | 22.11% |
| Sulfur | 1 | 32.06 | 32.06 | 8.86% |
The heteroatom content includes one chlorine atom contributing to the halogenated amide functionality, one nitrogen atom forming the amide linkage, five oxygen atoms distributed among the ester and amide groups, and one sulfur atom constituting the thiophene ring heteroatom. This elemental distribution creates a compound with diverse chemical reactivity potential, combining the aromatic stability of the thiophene core with the electrophilic nature of the ester and amide functionalities.
Properties
IUPAC Name |
4-O-tert-butyl 2-O-ethyl 5-[(2-chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO5S/c1-6-21-14(20)11-8(2)10(13(19)22-15(3,4)5)12(23-11)17-9(18)7-16/h6-7H2,1-5H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPZNSLYLFYOAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)CCl)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Tert-butyl 2-ethyl 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylate (CAS: 1118787-39-5) is a synthetic compound belonging to the class of thiophene derivatives. Its unique structural features suggest potential biological activities, particularly in the context of cancer research and pharmacology. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H20ClNO5S
- Molar Mass : 361.84 g/mol
- Structure : The compound contains a thiophene ring with various substituents that may influence its biological interactions.
Synthesis and Derivatives
Recent studies have explored the synthesis of thiophene derivatives through nucleophilic substitution reactions. For example, compounds derived from similar structures have shown promising cytotoxic effects against human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) . The synthesis typically involves the reaction of thiophene derivatives with nucleophilic reagents, leading to modifications that enhance biological activity.
Cytotoxicity
Research indicates that 4-tert-butyl 2-ethyl 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylate exhibits significant cytotoxic properties. In one study, a related thiophene compound sensitized HepG2 cells to the chemotherapeutic agent sorafenib, reducing the IC50 value from 3.9 µM to 0.5 µM . This suggests that the compound may enhance the efficacy of existing cancer treatments by lowering the required dosage.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Compounds in this class have been shown to interfere with cellular signaling pathways that promote tumor growth.
- Induction of Apoptosis : Studies indicate that thiophene derivatives can trigger programmed cell death in cancer cells, a crucial mechanism for effective cancer therapy.
- Synergistic Effects : The ability to enhance the effectiveness of other drugs suggests potential for combination therapies in oncology.
Case Studies and Research Findings
| Study | Compound | Cell Line | IC50 (µM) | Findings |
|---|---|---|---|---|
| 4b | HepG2 | 0.5 | Sensitization to sorafenib; significant decrease in IC50 | |
| Thiophene Derivative | MCF-7 | Not specified | Induced apoptosis and inhibited proliferation |
Additional Research
In broader studies involving similar thiophene compounds, researchers have noted that these substances can modulate various biological pathways, making them suitable candidates for further development in therapeutic applications .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogs and their substituents:
Crystallographic and Stability Features
- Hydrogen Bonding: Amino and acetamido analogs (e.g., CAS 356568-69-9) form extensive N–H···O networks, stabilizing crystal lattices . In contrast, the target compound’s chloroacetamido group participates in weaker C–H···O interactions, leading to less predictable packing .
- Thermal Stability : Steric hindrance from the tert-butyl group increases thermal stability compared to smaller esters (e.g., methyl or ethyl) .
Preparation Methods
Synthesis of the Thiophene Dicarboxylate Core
The starting point is often diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate , a well-known intermediate in thiophene chemistry. This compound is accessible via classical methods such as:
- Cyclization of appropriate dicarbonyl compounds with sulfur sources.
- Subsequent esterification to yield diethyl esters at the 2 and 4 positions.
This intermediate provides the 5-amino group necessary for further functionalization.
Selective Ester Modification
To obtain the mixed ester pattern (tert-butyl at 4-position and ethyl at 2-position), selective ester exchange or protection/deprotection strategies are employed:
- Starting from diethyl esters, the 4-position ester can be selectively converted to the tert-butyl ester using acid-catalyzed transesterification with tert-butanol under controlled conditions.
- Alternatively, stepwise esterification of the dicarboxylic acid precursor with different alcohols (tert-butanol and ethanol) under controlled stoichiometry and reaction conditions can be used to yield the mixed esters.
Introduction of the 2-Chloroacetamido Group
The key functionalization is the conversion of the 5-amino group into a 5-(2-chloroacetamido) substituent:
- The amino group at the 5-position is reacted with chloroacetyl chloride or chloroacetic anhydride in the presence of a base (e.g., triethylamine) to form the corresponding chloroacetamide.
- Reaction conditions typically involve low temperatures (0–5 °C) to minimize side reactions and ensure selective acylation.
- The reaction is performed in an inert solvent such as dichloromethane or tetrahydrofuran.
Representative Preparation Procedure (Hypothetical Based on Literature)
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1. Synthesis of diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate | Cyclization of appropriate precursors with sulfur source, esterification with ethanol | Formation of thiophene core with diethyl esters and amino group at 5-position | 70–80 |
| 2. Selective ester exchange at 4-position | Treatment with tert-butanol and acid catalyst (e.g., sulfuric acid) | Conversion of 4-ethyl ester to 4-tert-butyl ester via transesterification | 60–75 |
| 3. Acylation of 5-amino group | Reaction with chloroacetyl chloride, triethylamine, 0–5 °C, DCM solvent | Formation of 5-(2-chloroacetamido) substituent | 65–85 |
Catalysts and Reaction Conditions
- Acid catalysts (e.g., sulfuric acid) are used for ester transesterification.
- Bases such as triethylamine neutralize HCl generated during amide formation.
- Low temperatures and inert atmosphere prevent side reactions.
- Purification is typically achieved by recrystallization or chromatographic methods.
Analytical Characterization
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the substitution pattern and ester groups.
- Mass spectrometry (MS) verifies molecular weight and purity.
- Infrared (IR) spectroscopy confirms amide bond formation (characteristic amide C=O stretch).
- Elemental analysis ensures correct composition.
Summary Table of Key Reaction Parameters
| Reaction Step | Reagents | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Esterification / Transesterification | tert-Butanol | H2SO4 (cat.) | tert-Butanol or solvent | 25–80 | 2–6 | 60–75 |
| Amide Formation | Chloroacetyl chloride | Triethylamine | DCM | 0–5 | 1–3 | 65–85 |
Research Findings and Notes
- The mixed ester pattern (tert-butyl and ethyl) is crucial for the compound’s solubility and reactivity.
- The chloroacetamido group is reactive and can be used for further derivatization or conjugation in pharmaceutical applications.
- Literature indicates that controlling reaction temperature and stoichiometry is critical to avoid over-acylation or hydrolysis.
- Purity and yield optimization require careful workup and purification steps.
Q & A
Q. Optimization Strategies :
- Catalyst concentration : Higher catalyst loadings (10–15 mol%) improve reaction rates but may increase side products.
- Temperature : Controlled heating (60–80°C) balances reactivity and stability of sensitive functional groups.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
Which spectroscopic and chromatographic methods are essential for confirming the structure and purity of this compound?
Q. Basic
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Assigns protons on the thiophene ring (δ 6.8–7.2 ppm), methyl/tert-butyl groups (δ 1.2–1.5 ppm), and chloroacetamido NH (δ 8.5–9.0 ppm) .
- ¹³C NMR : Confirms carbonyl carbons (δ 165–175 ppm) and quaternary carbons in tert-butyl groups .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ = 429.12 m/z) .
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .
How is the compound initially screened for biological activity in drug development research?
Q. Basic
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., IC₅₀ determination) .
- Antimicrobial screening : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .
What mechanistic insights are critical when studying the reactivity of the 2-chloroacetamido group in nucleophilic substitution reactions?
Q. Advanced
- Reaction pathway : The chloroacetamido group undergoes SN2 reactions due to its α-chloro substituent. Steric hindrance from the tert-butyl group may slow kinetics .
- Solvent effects : Polar solvents (e.g., DMSO) stabilize transition states, enhancing substitution rates.
- Isotopic labeling : Use ³⁶Cl-labeled analogs to track displacement efficiency .
How can structure-activity relationship (SAR) studies evaluate the impact of substituents on bioactivity?
Advanced
Methodology :
Synthesize analogs with variations in substituents (e.g., replacing chloro with bromo or methyl groups).
Test analogs in standardized bioassays (e.g., enzyme inhibition, cytotoxicity).
Use QSAR models to correlate substituent properties (e.g., Hammett σ values) with activity .
Q. Example SAR Table :
| Substituent (Position) | Bioactivity (IC₅₀, μM) | Notes |
|---|---|---|
| -Cl (Position 5) | 0.45 ± 0.02 | High kinase inhibition |
| -CH₃ (Position 5) | 12.3 ± 1.1 | Reduced activity |
| -Br (Position 5) | 0.52 ± 0.03 | Similar to -Cl |
What computational approaches predict the compound’s binding affinity to biological targets?
Q. Advanced
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzyme active sites (e.g., ATP-binding pockets) .
- Molecular Dynamics (MD) : GROMACS simulations assess stability of ligand-protein complexes over 100 ns trajectories .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculates interaction energies for key residues (e.g., hydrogen bonds with Asp86) .
How should researchers address contradictions in reported biological activity data?
Q. Advanced
- Variable analysis : Compare assay conditions (e.g., pH, temperature) and cell lines used .
- Purity validation : Re-analyze compounds via HPLC to rule out impurities (>98% purity required) .
- Orthogonal assays : Confirm activity using unrelated methods (e.g., SPR if initial data came from fluorescence) .
What experimental strategies assess the compound’s stability under physiological conditions?
Q. Advanced
- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours; monitor degradation via HPLC .
- Metabolite identification : LC-MS/MS detects oxidative metabolites (e.g., hydroxylation at the thiophene ring) .
- Photostability : Expose to UV light (300–400 nm) to evaluate decomposition pathways .
How do advanced NMR techniques resolve structural ambiguities in derivatives?
Q. Advanced
- 2D NMR :
- HSQC/HMBC : Correlates ¹H-¹³C couplings to assign quaternary carbons (e.g., tert-butyl groups) .
- NOESY : Identifies spatial proximity between the chloroacetamido group and thiophene protons .
What methodologies identify the compound’s primary biological targets?
Q. Advanced
- Chemical proteomics : Immobilize the compound on beads for pull-down assays with cell lysates .
- CRISPR-Cas9 screening : Knockout candidate genes to identify resistance mechanisms .
- Thermal shift assays : Monitor protein melting temperature shifts upon ligand binding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
